molecular formula C8H12N2O2 B13791902 sec-Butyl 1H-imidazole-4-carboxylate

sec-Butyl 1H-imidazole-4-carboxylate

Cat. No.: B13791902
M. Wt: 168.19 g/mol
InChI Key: MJUCGFJGBBHBFY-UHFFFAOYSA-N
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Description

sec-Butyl 1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl 1H-imidazole-4-carboxylate typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts to synthesize trisubstituted imidazoles .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are efficient and can be conducted on a gram scale .

Chemical Reactions Analysis

Scientific Research Applications

sec-Butyl 1H-imidazole-4-carboxylate has a wide range of scientific research applications due to its versatile chemical and biological properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole derivatives are known for their antimicrobial, anti-inflammatory, and antitumor activities . Additionally, imidazole derivatives are used in the development of new drugs to overcome antimicrobial resistance .

Mechanism of Action

The mechanism of action of sec-Butyl 1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biological pathways. The specific mechanism depends on the structure of the imidazole derivative and its target .

Comparison with Similar Compounds

sec-Butyl 1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as clemizole, etonitazene, and omeprazole. These compounds share the imidazole core structure but differ in their substituents and biological activities. For example, clemizole is an antihistaminic agent, etonitazene is an analgesic, and omeprazole is an antiulcer drug . The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

butan-2-yl 1H-imidazole-5-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-3-6(2)12-8(11)7-4-9-5-10-7/h4-6H,3H2,1-2H3,(H,9,10)

InChI Key

MJUCGFJGBBHBFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=CN=CN1

Origin of Product

United States

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